molecular formula C20H24O10 B13727974 (3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one

(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one

Cat. No.: B13727974
M. Wt: 424.4 g/mol
InChI Key: KLPNFWKZLQAVTH-SIWOXJGKSA-N
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Description

The compound “(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one” is a complex organic molecule. It features multiple hydroxyl groups and a furochromen structure, indicating potential biological activity and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the furochromen core and the subsequent addition of the sugar moiety. Typical reaction conditions might include:

    Formation of the furochromen core: This could involve cyclization reactions under acidic or basic conditions.

    Glycosylation: The attachment of the sugar moiety might be achieved through glycosylation reactions using glycosyl donors and acceptors under catalytic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Optimization of reaction conditions: Using high-throughput screening to find the best conditions.

    Catalysis: Employing catalysts to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The furochromen core can be reduced under hydrogenation conditions.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas.

    Substitution: Reagents like tosyl chloride for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrofurochromen derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of analogs: The compound can be used as a starting material for synthesizing analogs with potential biological activity.

    Study of reaction mechanisms: Its complex structure makes it a good candidate for studying reaction mechanisms in organic chemistry.

Biology

    Enzyme inhibition: The compound might act as an inhibitor for certain enzymes due to its hydroxyl groups and furochromen core.

    Antioxidant activity: The presence of multiple hydroxyl groups suggests potential antioxidant properties.

Medicine

    Drug development: The compound could be a lead compound for developing new drugs targeting specific biological pathways.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Biotechnology: Potential use in biotechnological applications such as enzyme immobilization or as a biosensor component.

    Material science: Its unique structure might find applications in the development of new materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might involve:

    Binding to enzymes or receptors: The compound could interact with specific enzymes or receptors, inhibiting or activating their function.

    Pathway modulation: It might modulate specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one: Similar compounds might include other furochromen derivatives or glycosylated flavonoids.

Uniqueness

    Structural complexity: The combination of a furochromen core with a glycosylated side chain makes it unique.

    Biological activity: Its potential biological activities might differ from other similar compounds due to its specific structure.

Properties

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

IUPAC Name

(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18?,19+/m1/s1

InChI Key

KLPNFWKZLQAVTH-SIWOXJGKSA-N

Isomeric SMILES

CC(C)(C1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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